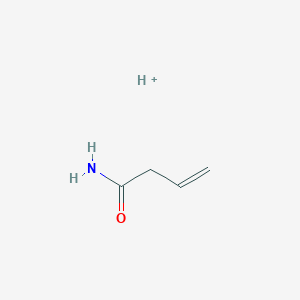
but-3-enamide;hydron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-3-enamide;hydron is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond between the carbon and nitrogen atoms in the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-3-enamide;hydron can be achieved through several methods. One common approach involves the dehydrogenation of amides. This process can be facilitated by various catalysts and reagents. For example, the use of triflic anhydride and lithium hexamethyldisilazide (LiHMDS) has been reported to be effective in the direct dehydrogenation of amides to form enamides . Another method involves the oxidative desaturation of amides using iron catalysts, which provides an efficient route to enamides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and efficiency while minimizing costs and environmental impact. The choice of catalysts, reaction conditions, and purification methods are critical factors in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
But-3-enamide;hydron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce saturated amides. Substitution reactions can result in a variety of functionalized enamides.
Wissenschaftliche Forschungsanwendungen
But-3-enamide;hydron has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: This compound is used in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of but-3-enamide;hydron involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its reactivity is influenced by the presence of the double bond and the electron-withdrawing nature of the amide group. These properties enable it to engage in interactions with enzymes, receptors, and other biomolecules, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
But-3-enamide;hydron can be compared with other similar compounds such as:
Enamines: Enamines are similar in structure but differ in their reactivity and stability.
Amides: Amides lack the double bond present in enamides, resulting in different chemical properties and reactivity.
Enecarbamates: These compounds are similar to enamides but contain a carbamate group instead of an amide group.
Eigenschaften
Molekularformel |
C4H8NO+ |
|---|---|
Molekulargewicht |
86.11 g/mol |
IUPAC-Name |
but-3-enamide;hydron |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2H,1,3H2,(H2,5,6)/p+1 |
InChI-Schlüssel |
ABBZJHFBQXYTLU-UHFFFAOYSA-O |
Kanonische SMILES |
[H+].C=CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



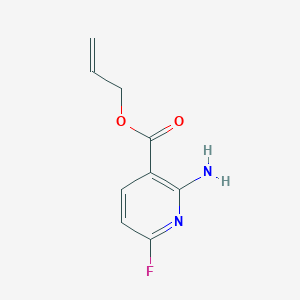
![6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12845297.png)
![2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12845300.png)
![5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12845306.png)
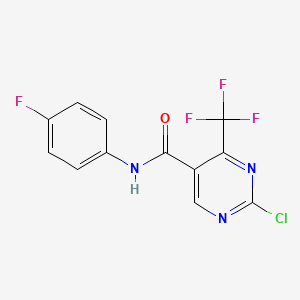
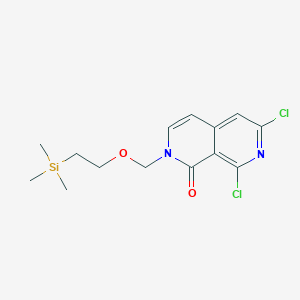
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)

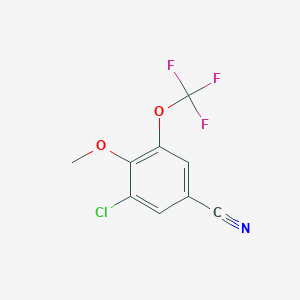
![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)

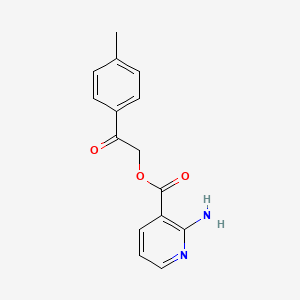
![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)
